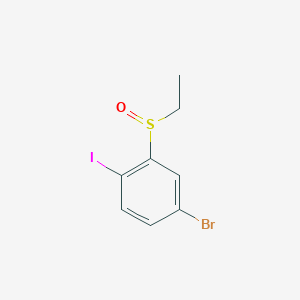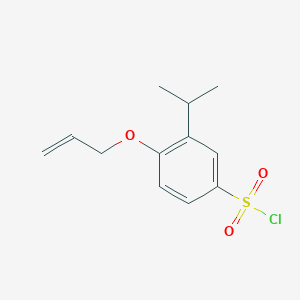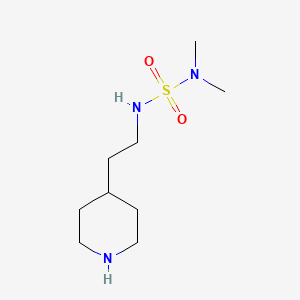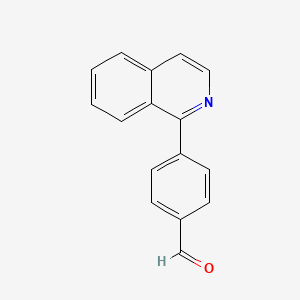
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and an ethylsulfinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, followed by the introduction of the ethylsulfinyl group. For instance, starting with a brominated benzene derivative, the compound can be iodinated using iodine and a suitable oxidizing agent. The ethylsulfinyl group can then be introduced through a sulfoxidation reaction using ethyl sulfide and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ethylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halides are replaced with other groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 4-iodo-2-(ethylsulfinyl)-1-bromobenzene, while oxidation with hydrogen peroxide can produce 4-bromo-2-(ethylsulfonyl)-1-iodobenzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds that can interact with biological targets.
Medicine: Exploration of its derivatives for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(ethylsulfinyl)-1-iodobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as substitution or coupling. In biological systems, its derivatives may interact with molecular targets like enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(ethylsulfinyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a benzene ring.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups and a phenethylamine structure.
4-Bromo-2,5-dimethoxyamphetamine: Similar structure with an amphetamine backbone.
Uniqueness
4-Bromo-2-(ethylsulfinyl)-1-iodobenzene is unique due to the presence of both bromine and iodine atoms along with an ethylsulfinyl group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H8BrIOS |
|---|---|
Peso molecular |
359.02 g/mol |
Nombre IUPAC |
4-bromo-2-ethylsulfinyl-1-iodobenzene |
InChI |
InChI=1S/C8H8BrIOS/c1-2-12(11)8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 |
Clave InChI |
VNTBZDBOWJDIHT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)C1=C(C=CC(=C1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)


![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)


![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)

![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)


methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
